Product packaging for O-(2-Methyl-allyl)-hydroxylamine(Cat. No.:CAS No. 88461-17-0)

O-(2-Methyl-allyl)-hydroxylamine

Cat. No.: B3372236
CAS No.: 88461-17-0
M. Wt: 87.12 g/mol
InChI Key: MMHDYJNACBDJRZ-UHFFFAOYSA-N
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Description

O-(2-Methyl-allyl)-hydroxylamine is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B3372236 O-(2-Methyl-allyl)-hydroxylamine CAS No. 88461-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2-methylprop-2-enyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2)3-6-5/h1,3,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDYJNACBDJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500473
Record name O-(2-Methylprop-2-en-1-yl)hydroxylamine
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URL https://comptox.epa.gov/dashboard/DTXSID40500473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88461-17-0
Record name O-(2-Methylprop-2-en-1-yl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within O Substituted Hydroxylamine Derivatives

O-substituted hydroxylamines are a class of organic compounds characterized by the presence of an oxygen atom attached to a nitrogen atom, where the oxygen is further substituted by an organic group. This arrangement imparts a unique reactivity profile, making them valuable reagents in a multitude of chemical reactions. The nature of the substituent on the oxygen atom significantly influences the compound's stability, reactivity, and potential applications.

General methods for the synthesis of O-substituted hydroxylamines often involve the O-alkylation of N-protected hydroxylamines, such as tert-butyl N-hydroxycarbamate, with alkylating agents like mesylates, followed by deprotection. nih.govrsc.org Another common route is the reduction of the corresponding oxime ethers. nih.gov These methods provide access to a wide array of O-alkyl and O-aryl hydroxylamines, which serve as crucial building blocks in organic synthesis. For instance, they are precursors to valuable oxime ethers and benzofurans. nih.gov

O-(2-Methyl-allyl)-hydroxylamine, with its methallyl group attached to the oxygen, is a specific example within this class. The presence of the allyl moiety introduces a site of unsaturation that can participate in a variety of transformations, including transition-metal-catalyzed reactions and cycloadditions.

Significance in Contemporary Synthetic Methodologies and Chemical Transformations

The utility of O-substituted hydroxylamines, and by extension O-(2-Methyl-allyl)-hydroxylamine, in modern synthetic chemistry is extensive. They are recognized as versatile precursors for the formation of nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.

One of the key areas where O-allyl hydroxylamines have demonstrated significant potential is in transition-metal-catalyzed reactions. The oxygen atom of hydroxylamines bearing an N-electron-withdrawing group can act as a reactive nucleophile in these transformations. organic-chemistry.orgorganic-chemistry.org For example, palladium-catalyzed O-allylic substitution of N-acylhydroxylamines with allylic carbonates typically yields linear products. organic-chemistry.orgorganic-chemistry.org In contrast, iridium-catalyzed reactions can lead to the formation of branched hydroxylamines. organic-chemistry.orgorganic-chemistry.org The 2-methyl group in this compound would likely influence the regioselectivity of such reactions due to steric and electronic effects.

Furthermore, O-allyl hydroxylamines are valuable precursors in radical reactions. The relatively weak N-O bond can be cleaved to generate aminoxyl radicals, which are versatile intermediates in various chemical transformations. mdpi.com These radicals can participate in addition reactions and are instrumental in the synthesis of complex nitrogen-containing molecules.

The table below summarizes some key properties of this compound hydrochloride, a common salt form of the compound.

PropertyValue
IUPAC Name3-(aminooxy)-2-methyl-1-propene hydrochloride
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Physical FormWhite to off-white solid
InChI KeyVRGVYBHREJFCJX-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound hydrochloride. nih.gov

Applications in Advanced Organic Synthesis

Reagents for the Construction of Nitrogen-Containing Compounds

Allylic amines are crucial structural motifs in a vast array of natural products and pharmaceutical agents. O-substituted hydroxylamines, including the O-(2-Methyl-allyl) derivative, serve as effective precursors for these compounds. The general strategy involves the reaction of the hydroxylamine (B1172632) with suitable electrophiles, often under metal catalysis, to introduce the amino functionality at an allylic position.

For instance, iridium-catalyzed allylic substitution reactions using unprotected hydroxylamine have been shown to produce N-(1-allyl)hydroxylamines with high efficiency and selectivity under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed reactions with oxime nucleophiles can generate allylic oximes, which are then reduced to the corresponding N,O-disubstituted hydroxylamines. nih.gov The O-(2-Methyl-allyl)-hydroxylamine can be envisioned as a direct building block in these types of transformations, where the methallyl group can be retained in the final product or cleaved to release a primary amine. This approach provides a reliable method for accessing allylic amines that are essential for further synthetic elaborations.

O-allyl and related O-alkenyl hydroxylamines are powerful precursors for the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net The strategic placement of the allyl group facilitates intramolecular cyclization reactions, often through sigmatropic rearrangements. While research may not have focused exclusively on the 2-methylallyl variant, its reactivity parallels that of analogous compounds like O-cyclopropyl hydroxylamines, which have been successfully used to synthesize substituted tetrahydroquinolines. nih.govrsc.org

The general process involves the N-arylation of the hydroxylamine, followed by a base-mediated rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization/rearomatization cascade. rsc.org This sequence transforms a linear precursor into a complex heterocyclic core in a single pot. Isovanillin-derived hydroxylamines possessing an ortho-allylic group have been shown to undergo intramolecular cycloadditions to create tricyclic isoxazolidines, which can be further converted to functionalized tetrahydroisoquinolines. researchgate.net This highlights the potential of the allyl group in this compound to act as a tether and reactive partner in the construction of diverse N-heterocyclic scaffolds.

Heterocycle FamilyGeneral Synthetic StrategyKey Reaction Step
TetrahydroquinolinesN-Arylation followed by one-pot cascade rsc.orgrsc.org-Sigmatropic Rearrangement
Tricyclic IsoxazolidinesIntramolecular 1,3-dipolar cycloadditionCycloaddition of nitrone to allyl group
1,2-N/O HeterocyclesCyclization of alkynyl hydroxylaminesMetal-catalyzed or metal-free cyclization

The synthesis of chiral tertiary amines is of significant interest due to their prevalence in biologically active molecules. Hydroamination, the addition of an N-H bond across an alkene, is a highly atom-economical method for their preparation. This compound can serve as a masked ammonia (B1221849) equivalent in such reactions.

While direct hydroamination with O-allyl hydroxylamines is an emerging area, related transformations demonstrate the principle. For example, enantioselective synthesis of O-tert-alkyl allylic trisubstituted hydroxylamines has been achieved using specialized palladium catalysts. nih.gov Another approach involves the reduction of Weinreb amides to form N-oxy-iminium ions, which can be trapped by nucleophiles to create α-branched hydroxylamines, precursors to chiral amines. nih.gov The use of this compound in catalytic, asymmetric hydroamination protocols would provide a direct route to chiral amines where the nitrogen atom is pre-functionalized with the versatile methallyl group, allowing for subsequent synthetic diversification.

Functionalization of Nucleobases and Related Probes

Beyond traditional organic synthesis, this compound and its analogs have found a critical niche in chemical biology, particularly in the study of epigenetic modifications of DNA.

The analysis of DNA methylation patterns, particularly the distinction between cytosine (dC) and 5-methylcytosine (B146107) (5MedC), is fundamental to epigenetics research. nih.gov Traditional methods like bisulfite sequencing suffer from DNA degradation and specificity issues. nih.govresearchgate.net O-allylhydroxylamine has emerged as a superior reagent for this purpose, offering a novel chemical approach to discriminate between these two nucleobases. nih.govresearchgate.net

The reagent reacts with both dC and 5MedC but yields distinct products with different fates during DNA replication. researchgate.net

Reaction with Cytosine (dC): The adduct formed with dC preferentially exists as the E-isomeric form. This modified base is mutagenic and leads to a dC-to-dT transition mutation during PCR, which is easily detectable by standard sequencing methods. nih.gov

Reaction with 5-Methylcytosine (5MedC): The adduct with 5MedC is locked in the Z-isomeric form. This structure acts as a roadblock, causing DNA polymerase to stall and terminate the extension. nih.gov

This differential reactivity allows for the high-accuracy mapping of methylation sites with minimal DNA degradation, representing a significant methodological advancement. researchgate.net

NucleobaseAdduct IsomerOutcome during Polymerase Extension
Cytosine (dC)E-isomerRead-through with dC→dT mutation
5-Methylcytosine (5MedC)Z-isomerPolymerase stalls; extension stops

The ability of hydroxylamines to react with nucleobases and other biomolecules makes them valuable tools for creating functional probes for biochemical research. This compound can be used as a chemical handle to modify DNA or proteins, enabling studies of their structure and interactions.

Methodologically, the hydroxylamine moiety provides the reactive group for attachment. For example, O-methylhydroxylamine has been used to modify 5-hydroxymethylcytosine (B124674) within bacteriophage T2 DNA, revealing insights into the DNA's secondary structure and its interaction with viral proteins. nih.gov In another application, methyl N,O-hydroxylamine linkers were incorporated onto a peptidoglycan derivative, muramyl dipeptide (MDP). scispace.com This modification maintained the biological activity of MDP and allowed for its conjugation to fluorophores and its use in surface plasmon resonance (SPR) analysis to study interactions with the Nod2 protein. scispace.com The this compound reagent provides similar capabilities, where the hydroxylamine group serves as the point of attachment to a biomolecule, and the stable 2-methyl-allyl group can either remain as a passive modification or be used as a handle for further chemical ligation.

Reagents in Complex Molecule Synthesis and Derivatization

This compound serves as a key building block for the introduction of functionalized nitrogen and oxygen atoms, facilitating the synthesis of diverse and complex organic molecules.

A primary application of this compound is in the synthesis of O-(2-Methyl-allyl) oximes, also known as oxime ethers. These compounds are readily prepared through the condensation reaction of this compound with aldehydes or ketones. This reaction is typically straightforward and provides access to a wide range of oxime ethers with varying substitution patterns. nih.gov

The resulting O-(2-Methyl-allyl) oximes are stable and versatile intermediates that can undergo a variety of subsequent transformations. For instance, the O-alkylation of oximes is a well-established method for introducing an alkoxy group, and the resulting oxime ethers can be valuable in the synthesis of pharmaceuticals and agrochemicals. google.com The 2-methyl-allyl group in these oximes offers a site for further chemical modification, such as through allylic substitution reactions or by transformations involving the double bond.

A general scheme for the synthesis of O-(2-methyl-allyl) oximes is presented below:

Scheme 1: General Synthesis of O-(2-Methyl-allyl) Oximes

Generated code

The synthesis of oximes can be carried out under various conditions, including solvent-free methods under microwave irradiation or using zinc oxide as a catalyst, often leading to high yields and short reaction times. nih.gov

The Weinreb amide, an N-methoxy-N-methylamide, is a cornerstone in organic synthesis for the preparation of ketones and aldehydes from carboxylic acid derivatives. wikipedia.orgtcichemicals.com The key advantage of the Weinreb amide is its ability to react with organometallic reagents to form a stable chelated intermediate, which prevents the common problem of over-addition and subsequent alcohol formation. wikipedia.org

While the classical Weinreb amide synthesis utilizes N,O-dimethylhydroxylamine, the methodology can be extended to other O-substituted hydroxylamines. orientjchem.org The use of O-allyl or, by extension, O-(2-methyl-allyl) hydroxylamines allows for the synthesis of O-allyl hydroxamates. These can be considered as analogues to the traditional Weinreb amide. A convenient one-flask method for the preparation of Weinreb amides and a variety of O-alkyl hydroxamates has been developed using coupling agents like 2-chloro-4,6-dimethoxy wikipedia.orgorientjchem.orgCurrent time information in Bangalore, IN.triazine (CDMT). This method is notable for its high yields and the production of high-purity products without the need for extensive purification.

The resulting O-(2-methyl-allyl) hydroxamates can then be reacted with organometallic reagents to furnish the corresponding ketones. The presence of the 2-methyl-allyl group can offer different solubility and reactivity profiles compared to the traditional methyl group, and it provides a handle for further synthetic modifications.

Table 1: Comparison of Reagents in Weinreb-type Amide Synthesis

Reagent Resulting Amide Key Features of Amide
N,O-Dimethylhydroxylamine Weinreb Amide (N-methoxy-N-methylamide) Forms stable chelate with metals, preventing over-addition.

Alkoxyamines are valuable precursors in organic synthesis, and the development of methods to synthesize molecules containing multiple alkoxyamine functionalities, such as bis(alkoxyamines), is of significant interest. While direct synthesis of bis(alkoxyamines) from this compound is not extensively documented, related methodologies suggest its potential. For example, the synthesis of bis(allylic-α-aminophosphonates) has been achieved through the nucleophilic substitution of bis(α-aminophosphonates) with allylic bromides. nih.gov This suggests that a similar strategy could potentially be employed to synthesize bis(alkoxyamines) by reacting a suitable difunctional electrophile with two equivalents of this compound.

Furthermore, O-substituted hydroxylamines, particularly those with unsaturated alkyl groups like the 2-methyl-allyl group, are valuable precursors for the synthesis of alkoxy-substituted heterocycles. researchgate.net For instance, O-cyclopropyl hydroxylamines have been shown to be effective precursors for N-heterocycles through a di-heteroatom wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov Similarly, alkynyl hydroxylamines are recognized as key precursors for a variety of 1,2-N/O heterocycles such as isoxazolidines, isoxazolines, and isoxazoles. rsc.org The 2-methyl-allyl group in this compound can participate in various cyclization reactions, making it a promising candidate for the synthesis of novel alkoxy-substituted heterocyclic systems.

Role in Catalyst Development and Asymmetric Synthesis

The development of chiral catalysts for enantioselective transformations is a major focus of modern organic chemistry. The structural features of this compound and its derivatives make them attractive candidates for incorporation into chiral ligands for asymmetric catalysis.

Enantioselective allylic alkylation and amination are powerful methods for the construction of chiral C-C and C-N bonds, respectively. These reactions are often catalyzed by transition metal complexes, with the enantioselectivity being controlled by the chiral ligand bound to the metal center. nih.govnih.gov

Hydroxylamine derivatives have been successfully employed as nucleophiles in iridium-catalyzed enantioselective allylic amination. nih.gov The use of chiral ligands, such as those derived from bis(oxazolinyl)pyridine, in combination with an iridium catalyst allows for the allylic substitution of hydroxylamines with good enantioselectivities. The O-(2-Methyl-allyl) group can be envisioned as a component of a chiral ligand, where its stereochemical environment can influence the outcome of the catalytic reaction. The design of such ligands could involve incorporating the this compound moiety into a larger, rigid scaffold that can effectively coordinate to a metal center and create a chiral pocket around the active site.

Table 2: Chiral Ligands in Asymmetric Catalysis

Ligand Class Metal Reaction Type Potential Role of O-(2-Methyl-allyl) Moiety
P,N-Ligands (e.g., PHOX) Pd, Ir Allylic Alkylation, Hydrogenation Could be part of the ligand backbone, influencing steric and electronic properties.
Bis(oxazolinyl)pyridine Ir Allylic Amination The hydroxylamine derivative itself acts as a nucleophile, with the ligand controlling enantioselectivity.

The modular nature of many chiral ligands allows for the systematic variation of their components to optimize catalyst performance for specific substrates. nih.gov The introduction of an O-(2-Methyl-allyl) group could be a strategy to fine-tune the steric and electronic properties of a ligand to achieve higher enantioselectivity.

The success of a catalytic method is often determined by its substrate scope and tolerance to various functional groups. In the context of enantioselective allylic amination, iridium catalysts have shown remarkable versatility. nih.gov For instance, iridium-catalyzed hydroamination of allylic acetates with primary amines proceeds with high regioselectivity and demonstrates good functional group tolerance, with unprotected indoles being compatible with the reaction conditions.

When considering the use of this compound or its derivatives in asymmetric catalysis, the substrate scope would be a critical factor to evaluate. In iridium-catalyzed allylic amination reactions, a wide range of allylic carbonates and amines, including both primary and secondary amines, have been shown to be effective substrates. The reactions often proceed with high selectivity for the branched product.

Spectroscopic and Structural Elucidation Methodologies for O 2 Methyl Allyl Hydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For O-(2-Methyl-allyl)-hydroxylamine, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for its structural confirmation.

Proton NMR (¹H NMR) for Structural Confirmation and Isomeric Assignment

Proton NMR (¹H NMR) spectroscopy is the primary tool for verifying the structure of this compound. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum provide a wealth of information about the different types of protons and their connectivity within the molecule.

The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the 2-methyl-allyl group and the amine protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

A typical ¹H NMR spectrum would show signals corresponding to:

Vinylic Protons (=CH₂): Two singlets or narrow multiplets in the region of 4.8-5.0 ppm. These protons are not equivalent due to their geometric relationship with the methyl group.

Allylic Protons (-O-CH₂-): A singlet around 4.0-4.2 ppm. The exact chemical shift is influenced by the neighboring oxygen atom.

Methyl Protons (-CH₃): A singlet in the region of 1.7-1.8 ppm.

Amine Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts, typically between 5.0 and 8.0 ppm, and its position is highly dependent on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment.

The integration of these peaks would correspond to the ratio of the number of protons in each environment (2:2:3:2).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
=CH₂ (vinylic)4.8 - 5.0s (or m)2H
-O-CH₂- (allylic)4.0 - 4.2s2H
-CH₃ (methyl)1.7 - 1.8s3H
-NH₂ (amine)5.0 - 8.0br s2H
s = singlet, br s = broad singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for a complete analysis of the carbon skeleton.

The expected ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the 2-methyl-allyl group:

Quaternary Olefinic Carbon (>C=): A signal in the range of 140-145 ppm.

Methylene (B1212753) Olefinic Carbon (=CH₂): A signal around 112-115 ppm.

Allylic Carbon (-O-CH₂-): A signal significantly downfield due to the attached oxygen, typically in the 75-80 ppm region.

Methyl Carbon (-CH₃): A signal in the aliphatic region, around 19-22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
>C= (quaternary)140 - 145
=CH₂ (methylene)112 - 115
-O-CH₂- (allylic)75 - 80
-CH₃ (methyl)19 - 22

Advanced NMR Techniques for Stereochemical Assignments and Conformational Studies

For derivatives of this compound, particularly those with stereocenters, advanced NMR techniques are essential for unambiguous stereochemical assignments and conformational analysis. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish through-space proximities between protons, which is critical for determining relative stereochemistry.

Furthermore, two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity of protons and carbons within the molecule, especially in more complex derivatives.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are vital for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC) for Purity Validation

Gas Chromatography (GC) is a suitable technique for the purity assessment of volatile compounds like this compound. In GC, the compound is vaporized and separated from non-volatile impurities as it passes through a column. A flame ionization detector (FID) is commonly used for detection.

For the analysis of hydroxylamines by GC, derivatization is often employed to increase volatility and improve peak shape. A common derivatization strategy involves reaction with a ketone or aldehyde to form the corresponding oxime. However, for a relatively simple molecule like this compound, direct injection might be feasible depending on the column and conditions used. The purity is determined by the relative area of the main peak in the chromatogram.

A typical GC method for purity validation would involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Injector and Detector Temperature: Optimized to ensure complete vaporization without decomposition.

Oven Temperature Program: A temperature gradient to ensure good separation of the main compound from any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reaction progress and analyzing the final product, especially for less volatile derivatives or when derivatization is preferred for detection. Since this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, derivatization with a UV-active agent is a common approach to enhance sensitivity. Current time information in Oconto County, US.rsc.org

Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for the analysis of the underivatized compound. Reversed-phase HPLC is the most common mode for separating such polar compounds.

A general HPLC method for analyzing this compound could involve:

Column: A C18 or other suitable reversed-phase column.

Mobile Phase: A gradient of water and an organic modifier like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.

Detection: UV detection after derivatization or a universal detector for the underivatized compound.

By monitoring the disappearance of starting materials and the appearance of the product peak, HPLC provides a quantitative measure of reaction conversion and product purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's covalent bonds. For this compound, the IR spectrum is expected to display a combination of absorption bands corresponding to its constituent functional groups: the hydroxylamine (B1172632) moiety (-ONH₂), the allyl group (C=C, =C-H), and the methyl group (-CH₃).

The analysis of the IR spectrum of this compound would focus on several key regions. The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as one or two sharp to medium intensity bands in the 3300-3500 cm⁻¹ region. The presence of two bands in this region would be characteristic of the symmetric and asymmetric stretching modes of the -NH₂ group.

The carbon-carbon double bond (C=C) of the allyl group gives rise to a stretching vibration that typically appears in the 1640-1680 cm⁻¹ range. The intensity of this absorption can be variable. The unsaturated =C-H bonds of the vinyl group will show stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), which helps to distinguish them from the saturated C-H bonds of the methyl and methylene groups, which absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Furthermore, the spectrum will contain bands related to bending vibrations. The N-H bending vibration (scissoring) of the primary amine is expected in the 1590-1650 cm⁻¹ region, which may sometimes overlap with the C=C stretching band. Out-of-plane bending vibrations for the =C-H group are also characteristic and appear in the 675-1000 cm⁻¹ range. The C-O stretching vibration for the ether-like linkage is expected to absorb in the 1000-1300 cm⁻¹ region. ucla.edu The N-O stretching vibration in hydroxylamine derivatives is typically found in the 850-1050 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Stretch3300-3500Medium, often two bands
C-H (Alkene, sp²)Stretch3010-3100Medium
C-H (Alkyl, sp³)Stretch2850-2960Medium to Strong
C=C (Alkene)Stretch1640-1680Variable
N-H (Amine)Bend (Scissoring)1590-1650Variable
C-H (Alkyl)Bend1375 & 1450Medium
C-O (Ether linkage)Stretch1000-1300Strong
=C-H (Alkene)Bend (Out-of-plane)675-1000Strong
N-OStretch850-1050Medium

This table presents predicted data based on established correlation charts and data for related compounds. Specific experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₄H₉NO), the nominal molecular weight is 87 amu. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 87. The intensity of this peak can vary, but it is generally observable in aliphatic amines. libretexts.org

The fragmentation of this compound upon ionization is governed by the stability of the resulting fragments. A primary and dominant fragmentation pathway for O-alkyl hydroxylamines is the cleavage of the N-O bond. Another significant fragmentation is α-cleavage, which is the cleavage of a C-C bond adjacent to the heteroatom. miamioh.edu

Key fragmentation pathways for this compound would likely include:

Loss of the amino group (-NH₂): Cleavage of the O-N bond would lead to the loss of a neutral NH₂ radical (16 Da), resulting in a fragment ion at m/z 71. This corresponds to the 2-methyl-allyl-oxy cation.

Loss of the entire side chain: Cleavage of the C-O bond can result in the loss of the 2-methyl-allyl radical (C₄H₇•, 55 Da), leading to a fragment at m/z 32, corresponding to the [H₂NO]⁺ ion. Conversely, charge retention on the hydrocarbon fragment would yield an ion at m/z 55, the 2-methyl-allyl cation, which would be a prominent peak due to its resonance stabilization.

Alpha-cleavage: Cleavage of the C-C bond beta to the oxygen atom can lead to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, giving a fragment at m/z 72.

McLafferty-type rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer followed by fragmentation could also occur.

The predicted major fragments in the mass spectrum of this compound are summarized in the table below.

m/zProposed Fragment IonProposed Neutral LossFragmentation Pathway
87[C₄H₉NO]⁺-Molecular Ion (M⁺)
72[C₃H₆NO]⁺•CH₃Alpha-cleavage
71[C₄H₇O]⁺•NH₂O-N bond cleavage
55[C₄H₇]⁺•ONH₂C-O bond cleavage
41[C₃H₅]⁺CH₂O, •NH₂Further fragmentation of m/z 71
32[H₂NO]⁺C₄H₇•C-O bond cleavage

This table presents predicted data based on general principles of mass spectrometry. The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The utility of UV-Vis spectroscopy for the direct analysis of this compound is limited because the molecule lacks an extensive system of conjugated π-bonds, which are typically required for strong absorption in the 200-800 nm range.

The functional groups present in this compound exhibit the following electronic transitions:

N-O and C-O σ bonds: These bonds have electrons in σ orbitals. The primary electronic transition is a σ → σ* transition, which requires high energy and occurs in the far-UV region (typically < 200 nm).

Nitrogen lone pair: The nitrogen atom has a lone pair of non-bonding electrons (n). This allows for an n → σ* transition, which also typically absorbs at wavelengths below 200 nm. uv-vis-spectral-atlas-mainz.org

C=C π bond: The isolated double bond of the allyl group undergoes a π → π* transition. For simple, non-conjugated alkenes, this absorption is also found in the far-UV region, usually around 190 nm.

Due to these characteristics, a UV-Vis spectrum of this compound in a standard solvent like ethanol (B145695) would likely show only end absorption, where the absorbance increases sharply towards the lower wavelength limit of the instrument.

Despite the lack of a distinct chromophore in the parent molecule, UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving this compound. mdpi.com For example:

Derivatization: The hydroxylamine functionality can react with aldehydes or ketones to form oximes. If the carbonyl compound contains a chromophore (e.g., an aromatic ring), the resulting oxime will have a distinct UV-Vis spectrum that can be used for quantification or to monitor the reaction progress.

Reaction with chromophoric reagents: this compound can be quantified by reacting it with a specific chromophoric agent. For instance, methods have been developed for hydroxylamines based on oxidation to nitrite, which is then determined colorimetrically by a diazo coupling reaction, producing a highly colored azo dye with strong absorbance in the visible region. nih.gov

Monitoring conjugation: If this compound is used in a reaction that leads to the formation of a conjugated system, the appearance of the new product can be monitored by the growth of a characteristic absorption band at a longer wavelength.

The table below outlines the expected electronic transitions for this compound.

Functional GroupElectronic TransitionExpected λₘₐₓ (nm)Chromophore Type
-O-NH₂n → σ< 200Saturated amine/ether
C=Cπ → π~190Isolated alkene

This table indicates that direct detection and characterization by UV-Vis spectroscopy in the standard 200-800 nm range is not feasible. The value of the technique lies in its application to reaction monitoring and analysis of derivatives.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. By calculating the electron density of a system, DFT methods can accurately predict molecular structures, energies, and properties, providing a detailed picture of how reactions proceed.

DFT calculations are instrumental in mapping the potential energy surface of a reaction involving O-(2-Methyl-allyl)-hydroxylamine. This involves identifying and characterizing the structures of all relevant species along the reaction pathway, including reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy, or energy barrier, which is a key factor governing the reaction rate.

For instance, in reactions such as hydroamination or cyclofunctionalization involving O-alkenyl hydroxylamines, DFT can model the stepwise process. figshare.com This includes the initial coordination of a metal catalyst, the formation of key intermediates, and the final product-releasing step. By calculating the energies of these species, a comprehensive reaction profile can be constructed, revealing the rate-determining step and providing a rationale for the observed reaction outcomes.

Table 1: Hypothetical Energy Profile for a Reaction of this compound This table is illustrative and based on typical DFT study findings for related compounds.

Reaction Species Description Relative Energy (kcal/mol)
Reactants This compound + Reagent 0.0
Intermediate 1 Initial complex formation -5.2
Transition State 1 First energy barrier +15.8
Intermediate 2 Rearranged intermediate -10.1
Transition State 2 Second energy barrier (Rate-determining) +22.5

Beyond understanding reaction pathways, DFT calculations are a predictive tool for chemical reactivity. By analyzing the electronic structure of this compound, such as its frontier molecular orbitals (HOMO and LUMO), chemists can predict how it will interact with other reagents.

Furthermore, DFT is crucial for predicting the selectivity of reactions:

Regioselectivity: In reactions where addition can occur at multiple sites on the molecule, DFT can calculate the activation energies for each possible pathway. The pathway with the lower energy barrier will be the favored one, thus predicting the major regioisomer. For example, in the hydroamination of unactivated alkenes, the regioselectivity is often dictated by the formation of the most stable intermediate. acs.org

Enantioselectivity: For reactions that produce chiral molecules, DFT can be used to model the interactions between the substrate and a chiral catalyst. By comparing the energies of the transition states leading to the different enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. This is particularly relevant in asymmetric catalysis, where understanding the origin of stereocontrol is essential for designing more efficient catalysts. researchgate.net

Structure-Reactivity Relationships and Electronic Effects

The reactivity of a molecule is intrinsically linked to its structure and the electronic properties of its constituent atoms and functional groups. Computational studies allow for a quantitative exploration of these relationships.

While direct Hammett studies on this compound are not prominently documented, the principles of such analysis are fundamental to understanding its reactivity in broader contexts, such as in reactions involving substituted aromatic rings. The Hammett equation quantifies the influence of substituents on the reaction rates and equilibria of aromatic compounds by correlating reaction rate constants with parameters that describe the electron-donating or electron-withdrawing nature of the substituents. lumenlearning.comlibretexts.org

Electron-donating groups increase the electron density of the reaction center, often accelerating reactions with electrophiles. youtube.comlibretexts.org Conversely, electron-withdrawing groups decrease electron density and slow down such reactions. libretexts.org Computational methods can simulate these effects by calculating reaction barriers for a series of substituted analogues, thereby generating theoretical Hammett plots that can elucidate the electronic demands of the transition state.

Analysis of Isomeric Forms (E/Z Isomers) and Tautomeric Equilibria

Molecules with restricted bond rotation, such as those containing double bonds, can exist as stereoisomers. Computational chemistry provides precise data on the relative stabilities and properties of these isomers.

For molecules containing an oxime or a similar C=N bond, geometric isomerism (E/Z isomerism) is possible. researchgate.netuv.mx The E/Z notation is used to describe the absolute stereochemistry of the groups attached to the double bond based on Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uklibretexts.org The 'Z' isomer has the higher-priority groups on the same side of the double bond, while the 'E' isomer has them on opposite sides. docbrown.info DFT calculations can accurately predict the optimized geometries and relative energies of the E and Z isomers, indicating which isomer is thermodynamically more stable. uv.mx

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. While this compound itself does not exhibit prominent tautomerism, related compounds with keto-enol or imine-enamine systems do. Computational studies can model the tautomeric equilibrium by calculating the relative free energies of the different tautomeric forms in various environments (gas phase or solution). researchgate.netmdpi.com This information is vital for understanding the molecule's behavior, as different tautomers can exhibit distinct reactivity and spectroscopic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(2-Methyl-allyl)-hydroxylamine, and how do reaction conditions influence yield?

  • Methodology :

  • O-Alkylation : React hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) with 2-methyl-allyl halides (e.g., 2-methyl-allyl bromide) in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃, 60–80°C). Monitor pH to avoid over-alkylation .
  • Reductive Amination : Use 2-methyl-acrolein with hydroxylamine under hydrogenation catalysts (e.g., Pd/C) to form the target compound. Optimize solvent (ethanol/water) and hydrogen pressure for regioselectivity .
  • Table 1 : Key Reaction Parameters
MethodReagentsTemp. (°C)Yield Range (%)
O-Alkylation2-Methyl-allyl bromide, K₂CO₃60–8045–65
Reductive Amination2-Methyl-acrolein, H₂/Pd/C25–4055–75

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical Workflow :

  • NMR : Use 1^1H NMR to identify allylic protons (δ 4.8–5.2 ppm) and hydroxylamine NH (δ 2.5–3.5 ppm). 13^{13}C NMR confirms allyl carbons (110–140 ppm) .
  • IR : Detect N–O stretching (920–940 cm⁻¹) and NH bending (1600–1650 cm⁻¹) .
  • MS : ESI-MS in positive mode to observe [M+H]⁺ peaks. Fragmentation patterns distinguish allyl vs. alkyl substituents .

Q. What factors influence the stability of this compound in storage?

  • Stability Guidelines :

  • Steric Effects : The 2-methyl-allyl group reduces hydrolysis susceptibility compared to smaller alkyl chains (e.g., methyl) due to steric shielding of the N–O bond .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid light to prevent radical decomposition .

Advanced Research Questions

Q. How does the 2-methyl-allyl substituent affect regioselectivity in nucleophilic reactions?

  • Mechanistic Insights :

  • Electronic Effects : The allyl group’s conjugation stabilizes transition states, favoring O-acylation over N-acylation (e.g., in reactions with carbonyl compounds) .
  • Steric Hindrance : The 2-methyl group directs nucleophiles to less hindered sites. For example, in oxime formation, the allyl chain enhances selectivity for ketones over aldehydes .
  • Computational Support : DFT studies (B3LYP/6-311+G) show lower ΔG‡ for O-acylation (17.4 kcal/mol) vs. N-acylation (18.6 kcal/mol) in analogous systems .

Q. How can contradictions in product distribution (O- vs. N-acylation) be resolved experimentally?

  • Resolution Strategies :

  • Kinetic vs. Thermodynamic Control : Use low temperatures (0–10°C) and short reaction times to favor kinetically dominant O-acylation. High temperatures favor N-acylation via equilibrium shifts .
  • Solvent Effects : Polar solvents (e.g., water) stabilize O-acylated intermediates through hydrogen bonding, as shown in hydroxylamine-phenyl acetate studies .

Q. What role does this compound play in multicomponent reactions (MCRs)?

  • Applications :

  • Oxime Formation : React with ketones/aldehydes to generate sterically hindered oximes for metal-ligand complexes .
  • Cycloadditions : Participate in [3+2] cycloadditions with nitriles to form isoxazolidines, leveraging the allyl group’s π-system .
  • Table 2 : Example MCR Outcomes
SubstrateProductYield (%)
Acetophenone2-Methyl-allyl oxime78
Benzaldehyde + NitrileIsoxazolidine derivative62

Data Contradictions and Validation

Q. Why do computational models sometimes mispredict this compound reactivity?

  • Critical Analysis :

  • Limitations in DFT Methods : Standard B3LYP functionals may underestimate steric effects of the allyl group. Hybrid methods (e.g., M06-2X) improve accuracy for bulky substituents .
  • Experimental Calibration : Validate computational barriers (ΔG‡) with kinetic experiments (e.g., stopped-flow UV-Vis) to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.